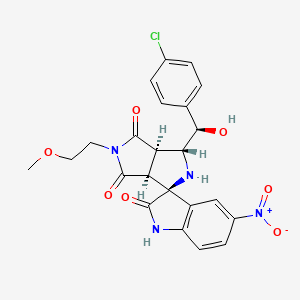
C23H21ClN4O7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of alprazolam, a well-known medication used to treat anxiety and panic disorders. The addition of the glucuronide group enhances its solubility and alters its pharmacokinetic properties.
准备方法
合成路线和反应条件
1-羟基阿普唑仑-D-葡萄糖醛酸苷的合成通常涉及1-羟基阿普唑仑的葡萄糖醛酸化。该过程可以通过酶促或化学方法实现。在酶促方法中,尿苷二磷酸葡萄糖醛酸转移酶 (UGT) 酶催化尿苷二磷酸葡萄糖醛酸 (UDPGA) 中葡萄糖醛酸的转移到 1-羟基阿普唑仑上。化学方法涉及在酸性或碱性条件下使用葡萄糖醛酸衍生物来实现缀合。
工业生产方法
1-羟基阿普唑仑-D-葡萄糖醛酸苷的工业生产涉及使用优化条件的大规模葡萄糖醛酸化反应,以最大限度地提高产率和纯度。该过程通常包括以下步骤:
1-羟基阿普唑仑的制备: 这涉及阿普唑仑的羟基化。
葡萄糖醛酸化: 然后,将羟基化产物通过酶促或化学方法进行葡萄糖醛酸化。
纯化: 使用结晶、色谱或重结晶等技术对最终产物进行纯化,以达到所需的纯度。
化学反应分析
反应类型
1-羟基阿普唑仑-D-葡萄糖醛酸苷会发生多种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原以去除葡萄糖醛酸基团,恢复为1-羟基阿普唑仑。
取代: 结构中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 叠氮化钠 (NaN3) 或氰化钾 (KCN) 等亲核试剂可用于取代反应。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成1-羟基阿普唑仑。
取代: 形成具有不同官能团的取代衍生物。
科学研究应用
1-羟基阿普唑仑-D-葡萄糖醛酸苷在科学研究中有几种应用:
化学: 用作分析化学中的参考标准,用于识别和量化阿普唑仑代谢物。
生物学: 研究其在生物系统中阿普唑仑代谢和排泄中的作用。
医学: 研究其药代动力学特性和潜在治疗作用。
工业: 用于开发新的制剂和药物递送系统,以提高阿普唑仑的生物利用度和疗效。
作用机制
1-羟基阿普唑仑-D-葡萄糖醛酸苷的作用机制涉及其与中枢神经系统中的γ-氨基丁酸 (GABA) 受体的相互作用。该化合物通过增加氯离子通道开放频率来增强GABA的抑制效应,导致神经元膜超极化和神经元兴奋性降低。这导致类似于阿普唑仑的抗焦虑和镇静作用。
相似化合物的比较
类似化合物
阿普唑仑: 母体化合物,用于治疗焦虑症和惊恐障碍。
1-羟基阿普唑仑: 阿普唑仑的羟基化代谢物。
阿普唑仑葡萄糖醛酸苷: 阿普唑仑的另一种葡萄糖醛酸结合物。
独特性
1-羟基阿普唑仑-D-葡萄糖醛酸苷与阿普唑仑及其其他代谢物相比,具有独特的增强溶解度和改变的药代动力学特性。葡萄糖醛酸基团的添加促进了其排泄,并降低了其在体内的积累可能性,使其成为研究阿普唑仑代谢和药代动力学的宝贵化合物。
属性
分子式 |
C23H21ClN4O7 |
|---|---|
分子量 |
500.9 g/mol |
IUPAC 名称 |
(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(2-methoxyethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H21ClN4O7/c1-35-9-8-27-20(30)16-17(21(27)31)23(26-18(16)19(29)11-2-4-12(24)5-3-11)14-10-13(28(33)34)6-7-15(14)25-22(23)32/h2-7,10,16-19,26,29H,8-9H2,1H3,(H,25,32)/t16-,17-,18-,19-,23-/m1/s1 |
InChI 键 |
WJRKAMGUGUWGSG-RRFSAMJTSA-N |
手性 SMILES |
COCCN1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
规范 SMILES |
COCCN1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


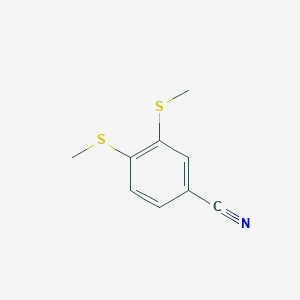
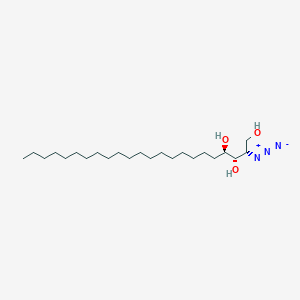
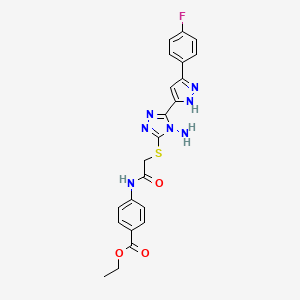
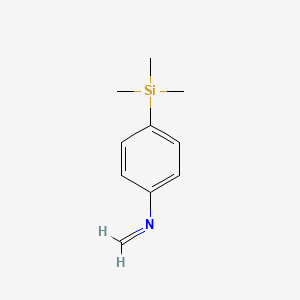
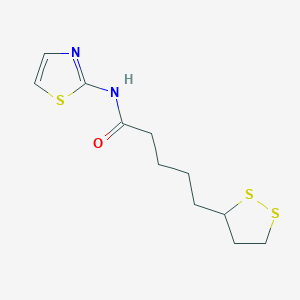
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)

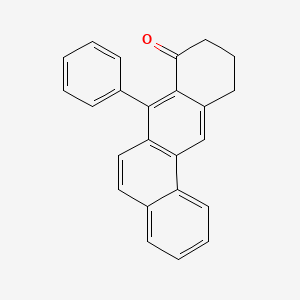
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)
![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)
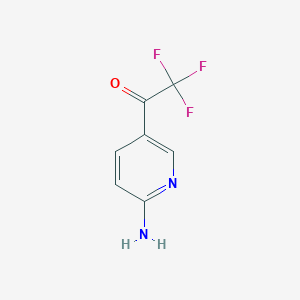
![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
